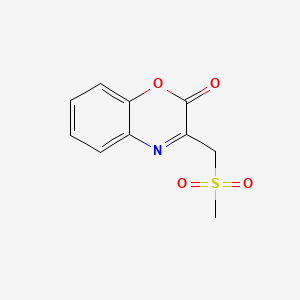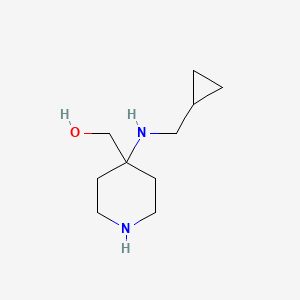
(4-((Cyclopropylmethyl)amino)piperidin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((Cyclopropylmethyl)amino)piperidin-4-yl)methanol is a chemical compound that features a piperidine ring substituted with a cyclopropylmethylamino group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Cyclopropylmethyl)amino)piperidin-4-yl)methanol typically involves the reaction of piperidine derivatives with cyclopropylmethylamine. One common method includes the following steps:
Starting Material: The synthesis begins with piperidine, which is reacted with cyclopropylmethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) at a controlled temperature.
Hydroxymethylation: The intermediate product is then subjected to hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(4-((Cyclopropylmethyl)amino)piperidin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the hydroxymethyl group, yielding the corresponding piperidine derivative.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide, followed by nucleophilic substitution.
Major Products
Oxidation: (4-((Cyclopropylmethyl)amino)piperidin-4-yl)carboxylic acid.
Reduction: (4-((Cyclopropylmethyl)amino)piperidine.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (4-((Cyclopropylmethyl)amino)piperidin-4-yl)methanol serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound is studied for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various therapeutic areas.
Industry
In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of compounds with specific properties required in industrial applications.
Mécanisme D'action
The mechanism of action of (4-((Cyclopropylmethyl)amino)piperidin-4-yl)methanol depends on its interaction with biological targets. It may bind to specific receptors or enzymes, altering their activity. The cyclopropylmethylamino group and the hydroxymethyl group play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(2-Methylpropyl)aminopiperidin-4-yl)methanol: Similar structure but with a different substituent on the amino group.
(4-(Cyclopropylmethyl)aminopiperidine: Lacks the hydroxymethyl group.
Uniqueness
(4-((Cyclopropylmethyl)amino)piperidin-4-yl)methanol is unique due to the presence of both the cyclopropylmethylamino group and the hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H20N2O |
|---|---|
Poids moléculaire |
184.28 g/mol |
Nom IUPAC |
[4-(cyclopropylmethylamino)piperidin-4-yl]methanol |
InChI |
InChI=1S/C10H20N2O/c13-8-10(3-5-11-6-4-10)12-7-9-1-2-9/h9,11-13H,1-8H2 |
Clé InChI |
REPJGLRFXJMGPR-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC2(CCNCC2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





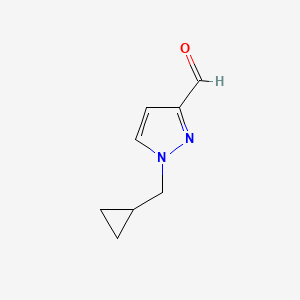

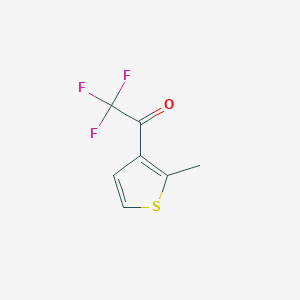
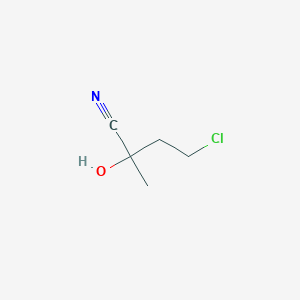


![5-[(1H-Benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12949863.png)
![7-Isopropyl-4,7-diazaspiro[2.5]octane](/img/structure/B12949865.png)
![2,7-Dichlorobenzo[d]oxazol-6-ol](/img/structure/B12949871.png)
![(2R)-2-Amino-3-(((((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)methyl)thio)propanoic acid](/img/structure/B12949883.png)
